N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-13(2)26-12-16(14-8-4-6-10-17(14)26)20(27)23-21-22-19(24-25-21)15-9-5-7-11-18(15)28-3/h4-13H,1-3H3,(H2,22,23,24,25,27) |
InChI Key |
YABYELXNCOWWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Indole
Indole is alkylated at the N-position using propan-2-yl bromide or iodide under basic conditions.
Procedure :
-
Base activation : Indole (1 eq) reacts with propan-2-yl halide (1.2 eq) in the presence of NaH (1.1 eq) in DMF at 0°C to RT.
-
Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
Key Data :
Introducing the Carboxamide Group
The carboxamide is formed via coupling of indole-3-carboxylic acid with an amine or direct alkylation.
Method 1: Fisher Indole Synthesis
Indole-3-carboxylic acid is synthesized via the Fisher indole reaction using phenylhydrazine and pyruvic acid derivatives, followed by oxidation.
Method 2: Direct Carboxylation
-
Formylation : Indole undergoes Vilsmeier-Haack formylation to yield indole-3-carbaldehyde.
-
Oxidation : KMnO₄ in acetone oxidizes the aldehyde to indole-3-carboxylic acid.
Synthesis of 3-(2-Methoxyphenyl)-1H-1,2,4-Triazol-5-Amine
Cyclization of Hydrazide Precursors
The triazole ring is formed by cyclizing a hydrazide derivative with a diketone or via tandem reactions.
Procedure :
-
Hydrazide synthesis : 2-Methoxyphenyl isothiocyanate reacts with hydrazine hydrate to form a thiosemicarbazide intermediate.
-
Cyclization : Treatment with KOH in ethanol or aqueous NaOH yields the 1,2,4-triazole ring.
Key Data :
Alternative Routes
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by substitution.
-
Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling of aryl boronic acids with triazole halides.
Coupling of Indole and Triazole Moieties
The final step involves forming the carboxamide bond between the indole and triazole units.
Acid Chloride Activation
-
Indole-3-carboxylic acid is converted to an acid chloride using SOCl₂ or PCl₅.
-
Amine coupling : The triazole amine reacts with the acid chloride in dichloromethane at 0°C to RT.
Procedure :
-
Activation : Indole-3-carboxylic acid (1 eq) + SOCl₂ (2 eq), reflux, 2 h.
-
Coupling : Triazole amine (1.1 eq) + acid chloride in CH₂Cl₂, RT, 12 h.
Carbodiimide-Mediated Coupling
EDC/HOBt or DCC/DMAP are used for milder conditions.
Procedure :
-
Activation : Indole-3-carboxylic acid + EDC (1.2 eq) + HOBt (1.1 eq) in DMF.
-
Coupling : Triazole amine (1.1 eq) added, stirred at RT for 24 h.
Optimization and Challenges
Reaction Optimization
Challenges
-
Stereochemical Control : Propan-2-yl substitution on indole may require chiral auxiliaries for enantiopure synthesis.
-
Purification : Triazole intermediates may precipitate with DCU, necessitating column chromatography.
Summary of Synthetic Pathways
| Pathway | Steps | Key Reagents | Yield Range |
|---|---|---|---|
| Route 1 | N-Alkylation → Cyclization → Coupling | NaH, KOH, EDC/HOBt | 60–75% |
| Route 2 | Fisher Indole → Oxidation → Acid Chloride → Coupling | KMnO₄, SOCl₂ | 65–80% |
| Route 3 | Click Chemistry → Suzuki Coupling → Coupling | CuI, Pd(PPh₃)₄ | 70–85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole and triazole derivatives depending on the reagents used.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H17N5O3
- Molecular Weight : 363.4 g/mol
Structural Features
The compound features:
- A triazole ring that is known for its pharmacological properties.
- An indole ring , which is prevalent in many biologically active compounds.
- A methoxyphenyl group , contributing to its lipophilicity and biological interactions.
Medicinal Chemistry
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of specific signaling pathways that control cell proliferation and apoptosis.
- Antiviral Properties : Research suggests potential effectiveness against viral infections by inhibiting viral replication mechanisms.
- Antimicrobial Effects : The compound has shown promise in combating bacterial infections, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Pharmacology
The pharmacological profile of this compound includes:
- Target Interaction : It interacts with multiple biological targets, including enzymes and receptors. The triazole moiety can form hydrogen bonds with enzyme active sites, while the indole ring may engage in π-π stacking interactions with aromatic amino acids in proteins.
Biochemistry
In biochemical studies, the compound is utilized to explore binding interactions with proteins and enzymes. This understanding can lead to the development of more effective drugs by optimizing these interactions.
Industrial Applications
Due to its unique structural characteristics, this compound is being explored for:
- Material Science : Potential use in developing new materials with specific properties.
- Catalysis : Its structure may facilitate catalytic reactions in organic synthesis.
Uniqueness of this compound
This compound's unique combination of a triazole ring, an indole ring, and a methoxyphenyl group allows it to interact with a broader range of biological targets compared to other compounds. This versatility enhances its potential for diverse applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Triazole-Tethered Indolinones (VEGFR-2 Inhibitors)
highlights four 1,2,4-triazole-indole hybrids (11i, 11j, 11k, 11l) targeting vascular endothelial growth factor receptor-2 (VEGFR-2). Key differences include:
| Compound | Indole Substituent | Triazole Substituent | Biological Activity (VEGFR-2 IC₅₀) | Melting Point |
|---|---|---|---|---|
| 11i | 5-Chloro-2-oxoindoline | 4-Chlorophenyl | Not explicitly reported | >300°C |
| 11k | 5-Methoxy-2-oxoindoline | 4-Chlorophenyl | Not explicitly reported | >300°C |
| Target Compound | 1-Isopropylindole | 2-Methoxyphenyl | Unknown (structural analog) | Not reported |
Analysis :
Indole Carboxamides with Alkyl/Aryl Substituents
lists synthetic cannabinoids like STS-135 (5F-APICA) and SDB-006, which share the indole-3-carboxamide framework but differ in substituents:
| Compound | Indole Substituent | Carboxamide Substituent | Application |
|---|---|---|---|
| STS-135 | 5-Fluoropentyl | Adamantyl | Cannabinoid receptor |
| Target Compound | 1-Isopropyl | 3-(2-Methoxyphenyl)-1,2,4-triazole | Unknown (structural analog) |
Analysis :
Thiadiazole vs. Triazole Heterocycles
describes N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide , where the triazole is replaced by a thiadiazole ring.
| Property | Thiadiazole Analog | Target Compound (Triazole) |
|---|---|---|
| Heterocycle | 1,2,4-Thiadiazole | 1,2,4-Triazole |
| Electronic Effects | Sulfur atom (electron-withdrawing) | Nitrogen-rich (hydrogen bonding) |
| Bioactivity | Not reported | Depends on substituents |
Analysis :
Antimicrobial Triazole Derivatives
reports triazole-thiol derivatives (e.g., 4a, 4f) with potent activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL).
| Compound | Substituents | MIC (µg/mL) |
|---|---|---|
| 4a | Pyridinyl, ethylthio | 31.25 |
| Target Compound | Methoxyphenyl, isopropyl | Not tested |
Analysis :
- The sulfur atoms in 4a and 4f likely contribute to metal-binding interactions absent in the target compound.
- The methoxyphenyl group may reduce antimicrobial efficacy compared to pyridinyl substituents .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound known for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article explores its biological activity, synthesis, and relevant research findings.
Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The synthesis typically involves the formation of a triazole ring through cyclization reactions with hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group is introduced via nucleophilic substitution, while the indole moiety is synthesized through condensation reactions involving suitable precursors.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cell proliferation, suggesting a mechanism that interferes with cancer cell growth. Preliminary studies indicate that the compound may modulate pathways associated with apoptosis and cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the triazole ring enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Anticancer Assay | Inhibition of cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 20 µM. |
| Antimicrobial Assay | Effective against MRSA with MIC values between 12.5–25 µg/mL. |
| Enzyme Inhibition | Significant inhibition of specific kinases involved in cell signaling pathways. |
Case Studies
- Cancer Treatment : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through caspase activation.
- Antimicrobial Efficacy : Another research article documented its effectiveness against resistant bacterial strains, showcasing its potential as an alternative treatment option.
The mechanism by which this compound exerts its biological effects is still under investigation but may involve:
- Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes that regulate proliferation and survival.
- Modulation of Signaling Pathways : It could influence pathways such as MAPK or PI3K/Akt, which are critical for cell growth and survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Multi-step synthesis : Begin with coupling reactions between indole-3-carboxylic acid derivatives and triazole intermediates. For example, amide bond formation using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or HATU .
- Optimization : Control temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) to minimize side products. Microwave-assisted synthesis can reduce reaction time by 30–50% .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for confirming structural integrity post-synthesis?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on methoxyphenyl (δ 3.8–4.0 ppm) and indole NH (δ 10–12 ppm) signals .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities (<2% threshold) .
- X-ray crystallography : For unambiguous confirmation of regiochemistry in triazole and indole moieties .
Q. What preliminary biological screening approaches assess its therapeutic potential?
- Methodology :
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
- ADME profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays to evaluate metabolic liability and bioavailability .
Advanced Research Questions
Q. How can computational modeling optimize pharmacokinetic properties?
- Methodology :
- Quantum chemical calculations : Use DFT (Density Functional Theory) to predict solubility and logP values. Adjust methoxy or isopropyl groups to enhance hydrophilicity .
- Molecular dynamics simulations : Simulate blood-brain barrier penetration by analyzing free-energy profiles of compound-membrane interactions .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodology :
- Comparative assay validation : Replicate activity in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell-based vs. cell-free systems that may explain discrepancies .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Methodology :
- Systematic substitution : Synthesize analogs with modified methoxyphenyl (e.g., ethoxy, halogenated) or indole (e.g., N-alkylation) groups .
- 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) to correlate steric/electronic features with IC50 values in enzyme assays .
Q. How can regioselective functionalization be achieved in late-stage synthesis?
- Methodology :
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) for indole NH during triazole ring formation, followed by deprotection .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the triazole C-5 position without disrupting the indole core .
Q. What advanced techniques elucidate its molecular mechanism of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
